molecular formula C13H18Cl2N2O3S B275458 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide

2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide

Cat. No. B275458
M. Wt: 353.3 g/mol
InChI Key: GPYSDVMDFYKFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide, also known as DCPIB, is a selective inhibitor of volume-regulated anion channels (VRACs). VRACs are ion channels that play a crucial role in cell volume regulation, and their dysfunction has been linked to a variety of diseases, including cancer, ischemia, and cystic fibrosis. DCPIB has been widely used in scientific research to study the physiological and pathological functions of VRACs.

Mechanism of Action

2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide inhibits VRACs by binding to a specific site on the channel protein. The binding of 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide to VRACs results in a conformational change of the channel protein, which prevents the flow of ions through the channel. This inhibition of VRACs leads to a decrease in cell volume regulatory capacity, which can have a variety of physiological and pathological consequences.
Biochemical and Physiological Effects:
2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. Inhibition of VRACs by 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been shown to reduce cancer cell migration and invasion, prevent neuronal cell death, and reduce ischemic brain injury. 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has also been shown to affect the immune system and the respiratory system.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide in lab experiments is its selectivity for VRACs. 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide does not affect other ion channels, which allows researchers to specifically study the role of VRACs in various cellular processes. Another advantage of 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide is its ability to penetrate cell membranes, which allows it to inhibit VRACs in both intracellular and extracellular compartments.
One limitation of using 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide in lab experiments is its potential toxicity. 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings. Another limitation of 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide is its relatively low potency compared to other VRAC inhibitors, which can make it less effective in certain experimental settings.

Future Directions

There are several future directions for research involving 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide. One direction is to investigate the role of VRACs in other disease states, such as cystic fibrosis and cardiovascular disease. Another direction is to develop more potent and selective VRAC inhibitors, which could have therapeutic potential in a variety of disease states. Finally, further studies are needed to elucidate the molecular mechanisms underlying the physiological and pathological functions of VRACs.

Synthesis Methods

2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide can be synthesized using a straightforward three-step procedure. The first step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-(morpholin-4-yl)propylamine to yield the intermediate 2,5-dichloro-N-(3-(morpholin-4-yl)propyl)benzenesulfonamide. The second step involves the reaction of the intermediate with triethylamine to yield the final product, 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide. The third step involves purification of the product using column chromatography.

Scientific Research Applications

2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been used extensively in scientific research to study the physiological and pathological functions of VRACs. VRACs are involved in a variety of cellular processes, including cell volume regulation, cell proliferation, and apoptosis. 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been used to investigate the role of VRACs in cancer cell migration and invasion, neuronal cell death, and ischemic brain injury. 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has also been used to study the effects of VRACs on the immune system and the respiratory system.

properties

Molecular Formula

C13H18Cl2N2O3S

Molecular Weight

353.3 g/mol

IUPAC Name

2,5-dichloro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

InChI

InChI=1S/C13H18Cl2N2O3S/c14-11-2-3-12(15)13(10-11)21(18,19)16-4-1-5-17-6-8-20-9-7-17/h2-3,10,16H,1,4-9H2

InChI Key

GPYSDVMDFYKFTC-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.